molecular formula C8H8N4O B13463554 N-(3-Azidophenyl)acetamide

N-(3-Azidophenyl)acetamide

Cat. No.: B13463554
M. Wt: 176.18 g/mol
InChI Key: KPCSQULCFPNNDS-UHFFFAOYSA-N
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Description

N-(3-Azidophenyl)acetamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Azidophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylacetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the formation of the azide group on the phenyl ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of amide synthesis can be applied. These methods often involve the use of acyl chlorides or anhydrides in the presence of amines to form the desired amide compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Azidophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenylacetamides.

    Reduction: Formation of N-(3-aminophenyl)acetamide.

    Oxidation: Formation of oxidized phenylacetamide derivatives.

Mechanism of Action

The mechanism of action of N-(3-Azidophenyl)acetamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .

Comparison with Similar Compounds

N-(3-Azidophenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-Azidophenyl)acetamide: Similar structure but with the azide group at the para position.

    N-(3-Aminophenyl)acetamide: The azide group is replaced with an amine group.

    N-(3-Nitrophenyl)acetamide: The azide group is replaced with a nitro group.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for various synthetic and research purposes .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-(3-azidophenyl)acetamide

InChI

InChI=1S/C8H8N4O/c1-6(13)10-7-3-2-4-8(5-7)11-12-9/h2-5H,1H3,(H,10,13)

InChI Key

KPCSQULCFPNNDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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